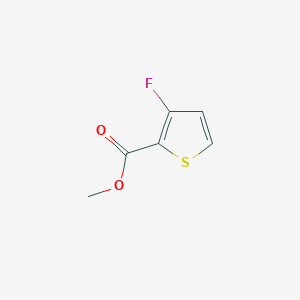

Methyl 3-fluorothiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-fluorothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIUEFZYSXIGPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441994 | |

| Record name | Methyl 3-fluorothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100421-52-1 | |

| Record name | Methyl 3-fluorothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 3-fluorothiophene-2-carboxylate: A Physicochemical and Synthetic Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-fluorothiophene-2-carboxylate is a fluorinated heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The incorporation of a fluorine atom into the thiophene ring can significantly alter the molecule's physicochemical properties, influencing its biological activity and reactivity. This technical guide provides a comprehensive overview of the known physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its role as a synthetic building block.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in synthesis and drug design. A summary of the available quantitative data is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C6H5FO2S | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Melting Point | 48–50 °C | [2] |

| Boiling Point | A pale yellow liquid distills at approximately 200 °C under vacuum (0.1 Torr) and then solidifies. | [2] |

| XLogP3 (Computed) | 1.9 | [1] |

| pKa | Data not available | |

| Aqueous Solubility | Data not available |

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the Schiemann reaction, starting from Methyl 3-aminothiophene-2-carboxylate.[2]

Step 1: Diazotization of Methyl 3-aminothiophene-2-carboxylate

Methyl 3-aminothiophene-2-carboxylate is diazotized using sodium nitrite and tetrafluoroboric acid. This reaction yields the corresponding diazonium salt, 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate.[2]

Step 2: Schiemann Reaction

The isolated 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate is mixed with sand and heated under vacuum. Thermal decomposition of the diazonium salt leads to the formation of this compound.[2]

Purification: The product, a pale yellow liquid that solidifies upon cooling, is collected. Purification can be achieved by precipitation from methanol.[2]

Analytical Characterization

The structural confirmation of this compound is typically achieved through standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 19F NMR spectroscopy are used to elucidate the structure of the molecule. The chemical shifts and coupling constants provide detailed information about the arrangement of atoms.[2] Spectral data for this compound is also available in public databases such as SpectraBase.[3][4]

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Role in Synthetic Chemistry and Drug Discovery

Thiophene-containing molecules are recognized as important pharmacophores in drug discovery, and the introduction of fluorine can enhance metabolic stability and binding affinity.[5] this compound serves as a valuable fluorinated building block in the synthesis of more complex molecules with potential therapeutic applications.[6] Its utility lies in the ability to introduce a 3-fluorothiophene moiety into a larger molecular scaffold.

Below is a conceptual workflow illustrating the role of this compound as a synthetic intermediate.

This diagram illustrates the synthesis of this compound and its subsequent conversion to the corresponding carboxylic acid, a key intermediate for further chemical modifications, such as amide bond formation, to generate diverse bioactive molecules.

Conclusion

This compound is a valuable synthetic intermediate with well-defined synthetic routes and analytical characterization methods. While some of its physicochemical properties, such as pKa and aqueous solubility, require further experimental determination, its role as a fluorinated building block in medicinal chemistry and materials science is evident. The provided protocols and data serve as a foundational resource for researchers engaged in the synthesis and application of novel fluorinated thiophene derivatives.

References

- 1. This compound | C6H5FO2S | CID 10583081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 3. spectrabase.com [spectrabase.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Methyl 3-fluorothiophene-2-carboxylate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 3-fluorothiophene-2-carboxylate. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide offers a detailed presentation of NMR data, experimental protocols, and visualizations to facilitate the characterization and utilization of this compound.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in Chloroform-d (CDCl₃).

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.42 | dd | 5.5, 3.8 | H-5 |

| 6.85 | dd | 5.5, 0.5 | H-4 |

| 3.89 | s | - | -OCH₃ |

Table 2: ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 161.8 (d, JC,F = 10.1 Hz) | C-3 |

| 130.0 | C=O |

| 129.9 | C-5 |

| 118.5 | C-4 |

| 118.1 | C-2 |

| 51.9 | -OCH₃ |

Experimental Protocols

The NMR spectra were acquired using the following experimental parameters.

Sample Preparation

A sample of this compound was dissolved in Chloroform-d (CDCl₃), a standard solvent for NMR spectroscopy. Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts for ¹H NMR, and the residual solvent peak of CDCl₃ was used for ¹³C NMR.

NMR Data Acquisition

The ¹H and ¹³C NMR spectra were recorded on a JEOL Eclipse 500 NMR spectrometer.[1] The proton NMR spectra were acquired at a frequency of 500.16 MHz, while the carbon-13 NMR spectra were recorded at 125.76 MHz.[1]

Mandatory Visualizations

The following diagrams illustrate the structure of this compound and the workflow for its NMR analysis.

References

In-Depth Technical Guide: FTIR Spectroscopic Analysis of Methyl 3-fluorothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of Methyl 3-fluorothiophene-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the expected vibrational frequencies, provides a detailed experimental protocol for obtaining the FTIR spectrum, and presents a logical workflow for the analysis.

Introduction

This compound is a substituted thiophene derivative with significant applications in medicinal chemistry. The structural elucidation and quality control of this compound are paramount, and FTIR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique. This method provides a unique molecular fingerprint by probing the vibrational modes of the functional groups present in the molecule. Understanding the FTIR spectrum is crucial for confirming the identity, purity, and structural integrity of this compound.

Predicted Vibrational Mode Analysis

The FTIR spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups: the thiophene ring, the ester group (methyl carboxylate), and the carbon-fluorine bond. Based on established literature for similar compounds, the expected absorption bands are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3100 | Weak-Medium | Aromatic C-H stretching (thiophene ring) |

| 2950 - 2850 | Medium | Aliphatic C-H stretching (methyl group) |

| ~1720 | Strong | C=O stretching (ester carbonyl) |

| 1600 - 1450 | Medium | C=C stretching (thiophene ring) |

| 1470 - 1450 | Medium | C-H bending (methyl group) |

| 1320 - 1000 | Strong | C-O stretching (ester) |

| ~1250 | Strong | C-F stretching |

| 900 - 675 | Strong | C-H out-of-plane bending (thiophene ring) |

| ~700 | Medium | C-S stretching (thiophene ring) |

Note: The exact peak positions and intensities may vary slightly depending on the sample preparation method and the specific chemical environment.

Experimental Protocol: Obtaining the FTIR Spectrum

This section details a standard procedure for acquiring the FTIR spectrum of this compound, which is typically a liquid or a low-melting solid at room temperature.

Objective: To obtain a high-quality transmission FTIR spectrum of neat this compound.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Demountable liquid cell with IR-transparent windows (e.g., NaCl or KBr plates)

-

Pasteur pipette

-

This compound sample

-

Volatile solvent for cleaning (e.g., acetone or isopropanol)

-

Lens tissue

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water vapor and carbon dioxide.

-

-

Background Spectrum Acquisition:

-

Clean the NaCl or KBr plates thoroughly with a suitable solvent and dry them completely.

-

Assemble the empty liquid cell and place it in the sample holder of the spectrometer.

-

Acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove any signals from the cell windows and the atmosphere.

-

-

Sample Preparation:

-

Disassemble the liquid cell.

-

Using a clean Pasteur pipette, place one to two drops of the this compound sample onto the center of one of the salt plates.[1][2]

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates.[1][2]

-

Assemble the cell holder around the plates, ensuring a good seal without applying excessive pressure that could crack the plates.

-

-

Sample Spectrum Acquisition:

-

Place the loaded liquid cell into the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum. Typically, an accumulation of 16 to 32 scans is sufficient to obtain a spectrum with a good signal-to-noise ratio. The data is usually collected over a range of 4000 cm⁻¹ to 400 cm⁻¹.[3]

-

-

Data Processing and Analysis:

-

The instrument software will automatically perform a Fourier transform on the interferogram to generate the infrared spectrum (transmittance or absorbance vs. wavenumber).

-

Label the significant peaks in the spectrum and compare them to the expected vibrational frequencies (as detailed in the data table above) to confirm the identity of the compound.

-

-

Cleaning:

-

Disassemble the liquid cell and clean the salt plates thoroughly with a volatile solvent.

-

Store the plates in a desiccator to prevent fogging from atmospheric moisture.

-

Experimental Workflow

The logical flow of the FTIR analysis process, from sample handling to final data interpretation, is illustrated in the diagram below.

Caption: Workflow for FTIR analysis of this compound.

Signaling Pathways and Logical Relationships in Spectral Interpretation

The interpretation of the FTIR spectrum involves a logical process of correlating observed absorption bands with specific molecular vibrations. This process confirms the presence of the key structural components of this compound.

Caption: Logical relationship between molecular structure and FTIR spectral features.

This guide provides the foundational knowledge for the successful FTIR analysis of this compound, enabling researchers and professionals to confidently verify the structure and purity of this important pharmaceutical intermediate.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of Methyl 3-fluorothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of Methyl 3-fluorothiophene-2-carboxylate. While a specific crystal structure for this compound is not publicly available, this document outlines the established experimental protocols and data presentation standards in the field. To illustrate these principles, we will draw upon the detailed crystallographic analysis of a closely related compound, Methyl 3-aminothiophene-2-carboxylate (matc). This approach offers a robust framework for researchers undertaking the crystallographic investigation of this compound and similar thiophene derivatives.

Compound Profile: this compound

This compound is a substituted thiophene derivative with the molecular formula C₆H₅FO₂S.[1] Its chemical structure consists of a thiophene ring fluorinated at the 3-position and a methyl carboxylate group at the 2-position.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₆H₅FO₂S |

| Molecular Weight | 160.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | 100421-52-1 |

| Canonical SMILES | COC(=O)C1=C(F)C=CS1 |

Experimental Protocols for Crystal Structure Determination

The determination of a small molecule's crystal structure is a multi-step process that begins with the growth of high-quality single crystals and culminates in the refinement of the atomic model.[2] The following protocols are standard in the field and are exemplified by the study on Methyl 3-aminothiophene-2-carboxylate.[3]

Crystallization

The initial and often most challenging step is obtaining single crystals suitable for X-ray diffraction, typically 0.1-0.3 mm in each dimension.[4] Common crystallization techniques for small organic molecules include:

-

Slow Evaporation: The compound is dissolved in a suitable solvent to create a near-saturated solution. The solvent is then allowed to evaporate slowly, leading to the gradual formation of crystals.[5] For Methyl 3-aminothiophene-2-carboxylate, single crystals were grown by the slow evaporation of an ethanol solution at 25 °C.[3]

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a miscible solvent in which it is insoluble. Crystals form at the interface of the two solvents.[5]

X-ray Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and placed within an X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.[4][6]

A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. These diffraction patterns are recorded by a detector.[4][7]

Structure Solution and Refinement

The collected diffraction data, consisting of the positions and intensities of the diffraction spots, are processed to determine the unit cell parameters and the arrangement of atoms within the crystal lattice. The "phase problem," a central challenge in crystallography, is typically solved for small molecules using direct methods.[4]

An initial model of the molecular structure is then refined using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to achieve the best agreement between the observed diffraction data and the data calculated from the model.[4] The quality of the final refined structure is assessed using metrics such as the R-factor.

Data Presentation: A Case Study of Methyl 3-aminothiophene-2-carboxylate

The following table summarizes the crystallographic data for Methyl 3-aminothiophene-2-carboxylate (matc), providing a template for the presentation of such data for this compound once determined.[8]

Table 2: Crystallographic Data and Structure Refinement for Methyl 3-aminothiophene-2-carboxylate (matc) [8]

| Parameter | Value |

| Chemical Formula | C₆H₇NO₂S |

| Formula Weight | 157.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.583(3) |

| b (Å) | 8.871(2) |

| c (Å) | 17.068(3) |

| α (°) | 90 |

| β (°) | 109.91(3) |

| γ (°) | 90 |

| Volume (ų) | 2079.8(7) |

| Z | 12 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 1.54184 |

| Density (calculated) (g/cm³) | 1.506 |

| Absorption Coefficient (mm⁻¹) | 3.321 |

| F(000) | 984 |

| Theta range for data collection (°) | 4.6 to 66.2 |

| Reflections collected | 14235 |

| Independent reflections | 3524 [R(int) = 0.045] |

| Final R indices [I>2sigma(I)] | R₁ = 0.054, wR₂ = 0.145 |

| R indices (all data) | R₁ = 0.063, wR₂ = 0.153 |

Visualizing the Workflow

The following diagrams, created using the DOT language, illustrate the general workflow for crystal structure analysis and a hypothetical logical relationship for investigating thiophene derivatives.

Conclusion

This guide provides a foundational understanding of the processes and data involved in the crystal structure analysis of this compound. While awaiting experimental determination of its specific crystal structure, the methodologies outlined herein, and the comparative data from a structurally similar molecule, offer a valuable resource for researchers. The detailed protocols and standardized data presentation will aid in the design of experiments and the interpretation of results, ultimately contributing to a deeper understanding of the solid-state properties of this and related thiophene compounds, which is crucial for applications in drug development and materials science.

References

- 1. This compound | C6H5FO2S | CID 10583081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-fluorothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available data on the solubility and melting point of Methyl 3-fluorothiophene-2-carboxylate, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines its known physicochemical properties, provides detailed experimental protocols for their determination, and presents a logical workflow for its synthesis and characterization.

Core Physicochemical Data

While specific quantitative data for this compound is limited in publicly available literature, its properties can be inferred from synthesis reports and the behavior of analogous compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Notes |

| Molecular Formula | C₆H₅FO₂S | PubChem CID: 10583081[1] |

| Molecular Weight | 160.17 g/mol | PubChem CID: 10583081[1] |

| CAS Number | 100421-52-1 | PubChem CID: 10583081[1] |

| Appearance | Pale yellow solid | Inferred from synthesis report describing solidification.[2] |

| Melting Point | Not explicitly reported. The compound is known to be a solid at room temperature.[2] | A related compound, Methyl 3-hydroxythiophene-2-carboxylate, has a reported melting point of 38-43 °C. |

| Boiling Point | Not reported. | For comparison, the non-fluorinated analog, Methyl 3-methylthiophene-2-carboxylate, has a boiling point of 217 °C.[3] |

| Storage Conditions | 2-8°C, inert atmosphere, protect from light. | Commercial supplier recommendation. |

Table 2: Estimated Solubility Profile of this compound

| Solvent | Estimated Solubility | Rationale |

| Water | Low | The presence of the ester and thiophene ring suggests limited aqueous solubility. |

| Methanol | Soluble | The compound is reported to be precipitated from methanol, indicating at least moderate solubility at elevated temperatures.[2] |

| Ethanol | Soluble | Similar polarity to methanol. |

| Acetone | Soluble | A common solvent for moderately polar organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent known to dissolve a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Soluble | A polar aprotic solvent with broad solvency. |

| Dichloromethane (DCM) | Soluble | A common, moderately polar organic solvent. |

| Hexane | Low | The polarity of the ester and fluoro groups would limit solubility in non-polar aliphatic solvents. |

Experimental Protocols

The following are detailed, generalized protocols for the experimental determination of the melting point and solubility of a novel organic compound like this compound.

Protocol 1: Melting Point Determination by Capillary Method

This method is a standard and widely accepted technique for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus with a heating block and a viewing lens/camera.

-

Glass capillary tubes (sealed at one end).

-

Spatula.

-

Mortar and pestle.

Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is thoroughly dried to remove any residual solvent.

-

If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.

-

Introduce the powdered sample into the open end of a capillary tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.

-

Allow the apparatus to cool.

-

Prepare a new sample and set the starting temperature to approximately 20 °C below the estimated melting point.

-

Set the heating rate to a slow, controlled ramp (e.g., 1-2 °C/min) to ensure thermal equilibrium.

-

Observe the sample through the viewing lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last solid crystal melts (the clear point). The melting point is reported as this range.

-

-

Purity Assessment:

-

A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

-

Protocol 2: Qualitative Solubility Determination

This protocol provides a systematic approach to assessing the solubility of a compound in a range of common laboratory solvents.

Materials:

-

This compound.

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, DMSO, DMF, dichloromethane, hexane).

-

Small test tubes or vials.

-

Vortex mixer.

-

Spatula.

Procedure:

-

Sample Preparation:

-

Into a series of clean, dry test tubes, add a small, accurately weighed amount of this compound (e.g., 10 mg).

-

-

Solvent Addition and Observation:

-

To the first test tube, add the first solvent (e.g., water) in small increments (e.g., 0.1 mL).

-

After each addition, vortex the tube for at least 30 seconds.

-

Visually inspect the mixture for the dissolution of the solid.

-

Continue adding solvent up to a total volume of 1 mL.

-

Record the observation as "insoluble," "sparingly soluble," "soluble," or "freely soluble" based on the amount of solvent required to dissolve the compound.

-

-

Repeat for all Solvents:

-

Repeat the process for each of the selected solvents.

-

For solvents where the compound is readily soluble, a more quantitative analysis can be performed by preparing a saturated solution and determining the concentration of the dissolved solute.

-

Workflow and Pathway Diagrams

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Caption: Synthesis and purification workflow for this compound.

Caption: Logical workflow for the analysis of physicochemical properties.

References

Quantum Chemical Calculations for 3-Fluorothiophene Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of quantum chemical calculations in the study of 3-fluorothiophene derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The strategic introduction of a fluorine atom into the thiophene ring can profoundly influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. Understanding these effects at a sub-atomic level through computational methods is crucial for the rational design of novel therapeutic agents.

This guide details the theoretical background, computational methodologies, and practical applications of these calculations, with a focus on interpreting the results for drug discovery and development.

Introduction to 3-Fluorothiophene Derivatives in Medicinal Chemistry

Thiophene-containing molecules are prevalent in a wide array of approved drugs, demonstrating their versatility as a privileged scaffold.[1] The substitution of a hydrogen atom with fluorine at the 3-position of the thiophene ring is a key strategy in medicinal chemistry to modulate various physicochemical and pharmacological properties. Fluorine's high electronegativity and small size can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the drug's half-life.

-

Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions.

-

Altered Lipophilicity: The introduction of fluorine can modify the molecule's solubility and ability to cross biological membranes.

-

Modified Electronic Properties: Fluorine's electron-withdrawing nature can influence the aromaticity and reactivity of the thiophene ring.

Quantum chemical calculations provide a powerful toolkit to predict and rationalize these effects, thereby guiding the synthesis and evaluation of new 3-fluorothiophene derivatives with improved therapeutic profiles.

Theoretical Background and Computational Methods

Quantum chemical calculations are based on solving the Schrödinger equation for a given molecule to determine its electronic structure and properties. For molecules of pharmaceutical interest, exact solutions are not feasible, and therefore, various approximation methods are employed.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is the most widely used quantum chemical method for studying molecules of this size due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy and other properties based on the molecule's electron density.

A common choice for studying thiophene derivatives is the B3LYP hybrid functional , which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[2]

Basis Sets

The accuracy of DFT calculations is also dependent on the chosen basis set , which is a set of mathematical functions used to describe the atomic orbitals. Larger basis sets provide more accurate results but are computationally more expensive. A commonly used and well-balanced basis set for organic molecules is the 6-311++G(d,p) Pople-style basis set.[2][3]

Key Calculated Properties

Quantum chemical calculations can predict a wide range of molecular properties relevant to drug development:

-

Molecular Geometry: Optimization of the molecule's three-dimensional structure to its lowest energy conformation.

-

Electronic Properties:

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are crucial for understanding a molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of chemical stability.[2]

-

Ionization Potential and Electron Affinity: These properties relate to the ease of removing or adding an electron, respectively, and are important for understanding redox processes.[3]

-

Dipole Moment: The dipole moment provides information about the molecule's polarity, which influences its solubility and intermolecular interactions.[3]

-

-

Spectroscopic Properties: Prediction of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can aid in the characterization of synthesized compounds.[3]

-

Reactivity Descriptors:

-

Fukui Functions: These functions help to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks.[4]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack.

-

Computational Workflow for Analyzing 3-Fluorothiophene Derivatives

The following diagram illustrates a typical workflow for the quantum chemical analysis of a novel 3-fluorothiophene derivative.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Technical Guide: Properties and Spectra of CAS 100421-52-1 (Methyl 3-fluorothiophene-2-carboxylate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, spectral data, and relevant biological context for the compound identified by CAS number 100421-52-1, chemically known as Methyl 3-fluorothiophene-2-carboxylate. This document includes a summary of its physical and chemical properties, detailed spectral analysis (NMR, IR, and Mass Spectrometry), an experimental protocol for its synthesis, and a discussion of its application in the context of STING agonist development, including a visualization of the corresponding signaling pathway.

Chemical and Physical Properties

This compound is a fluorinated heterocyclic compound. The presence of the fluorine atom and the thiophene ring bestows upon it unique chemical characteristics that are of interest in medicinal chemistry and materials science.

| Property | Value | Source |

| CAS Number | 100421-52-1 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₆H₅FO₂S | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Canonical SMILES | COC(=O)C1=C(C=CS1)F | [1] |

| InChI Key | UKIUEFZYSXIGPY-UHFFFAOYSA-N | [1] |

| Appearance | Pale yellow liquid/solid | [2] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals.

¹H NMR (Proton NMR) [2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.52 | dd | J = 5.5 Hz, J(H,F) = 3.8 Hz | Thiophene H-5 |

| 6.85 | d | J = 5.5 Hz | Thiophene H-4 |

| 3.89 (approx.) | s | - | OCH₃ |

¹³C NMR (Carbon NMR) [3]

| Chemical Shift (δ) ppm | Assignment |

| 160.0 (approx.) | C=O (ester) |

| 155.0 (approx., d) | C-F (thiophene C-3) |

| 125.0 (approx.) | Thiophene C-5 |

| 115.0 (approx.) | Thiophene C-4 |

| 110.0 (approx., d) | Thiophene C-2 |

| 52.0 (approx.) | OCH₃ |

Note: The exact chemical shifts for ¹³C NMR can vary depending on the solvent and instrument frequency. The values presented are approximate and based on typical ranges for similar structures.

¹⁹F NMR (Fluorine-19 NMR) [2]

A doublet is expected in the ¹⁹F NMR spectrum due to coupling with the adjacent proton (H-4). A reported study on a similar reaction mixture showed two doublets at –119.01 ppm and –119.03 (J = 4.6 Hz), which may be indicative of the compound in a complex mixture.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester carbonyl group and the C-F bond.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1720 | Strong | C=O stretching (ester) |

| ~1250 | Strong | C-O stretching (ester) |

| ~1100 | Strong | C-F stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.

| m/z | Interpretation |

| 160 | [M]⁺ (Molecular ion) |

| 129 | [M - OCH₃]⁺ |

| 101 | [M - COOCH₃]⁺ |

Experimental Protocols

Synthesis of this compound via Schiemann Reaction[2]

This protocol describes a method for the synthesis of this compound starting from Methyl 3-aminothiophene-2-carboxylate.

Materials:

-

Methyl 3-aminothiophene-2-carboxylate

-

Sodium nitrite (NaNO₂)

-

Tetrafluoroboric acid (HBF₄)

-

Sand

-

Methanol (for precipitation)

Procedure:

-

Diazotization: Methyl 3-aminothiophene-2-carboxylate is diazotized using sodium nitrite and tetrafluoroboric acid to yield the corresponding diazonium salt, 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate. This reaction is typically carried out at low temperatures (0-5 °C).

-

Schiemann Reaction (Thermal Decomposition): The isolated diazonium tetrafluoroborate salt is mixed with sand. The mixture is heated under vacuum (e.g., 0.1 Torr).

-

Product Collection: As the temperature of the oil bath reaches approximately 160 °C, the product, this compound, sublimes and can be collected on a cold surface, such as a condenser cooled with liquid nitrogen.[2] At around 200 °C, a pale yellow liquid may distill and solidify.[2]

-

Purification: The collected solid and solidified liquid are combined and can be further purified by precipitation from methanol to yield the final product.[2]

Caption: Synthesis workflow for this compound.

Biological Relevance and Signaling Pathways

Role as a Precursor to STING Agonists

This compound is utilized in the preparation of five-membered heterocyclic compounds that act as STING (Stimulator of Interferon Genes) agonists. STING agonists are a class of molecules that activate the STING pathway, a critical component of the innate immune system.[4] Activation of this pathway can lead to the production of type I interferons and other pro-inflammatory cytokines, which can mount a robust anti-tumor immune response.[5][6]

The STING Signaling Pathway

The STING pathway is a cytosolic DNA sensing pathway. The key steps are as follows:

-

DNA Sensing: The enzyme cyclic GMP-AMP synthase (cGAS) binds to cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells (e.g., tumor cells).[5]

-

cGAMP Synthesis: Upon binding dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[5]

-

STING Activation: cGAMP binds to the STING protein, which is located on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its activation.[5][7]

-

TBK1 Recruitment and IRF3 Phosphorylation: Activated STING translocates from the ER to the Golgi apparatus and recruits and activates the kinase TBK1 (TANK-binding kinase 1).[7] TBK1 then phosphorylates the transcription factor IRF3 (interferon regulatory factor 3).[7]

-

NF-κB Activation: In addition to the TBK1-IRF3 axis, STING activation can also lead to the activation of the NF-κB signaling pathway.[7]

-

Cytokine Production: Phosphorylated IRF3 and activated NF-κB translocate to the nucleus, where they induce the transcription of genes encoding type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[5] These cytokines are then secreted and signal to surrounding immune cells to initiate an anti-tumor response.

References

- 1. This compound | C6H5FO2S | CID 10583081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 3. spectrabase.com [spectrabase.com]

- 4. What are STING agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 5. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of Stimulation of Interferon Genes (STING) Signal and Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: The Role of Methyl 3-fluorothiophene-2-carboxylate in Modern Medicinal Chemistry

Introduction

Methyl 3-fluorothiophene-2-carboxylate is a fluorinated heterocyclic building block that has garnered significant attention in medicinal chemistry. The incorporation of a fluorine atom onto the thiophene ring can profoundly influence the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability. Consequently, this scaffold serves as a valuable starting material for the synthesis of a diverse array of bioactive compounds targeting various enzymes and receptors implicated in a range of diseases.

Key Applications

The versatility of this compound as a synthetic intermediate has led to its use in the development of several classes of therapeutic agents:

-

Anticoagulants (Factor XIa Inhibitors): A significant application of this building block is in the synthesis of selective Factor XIa (FXIa) inhibitors.[1][2] FXIa is a crucial enzyme in the intrinsic pathway of the blood coagulation cascade, and its inhibition is a promising strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to traditional anticoagulants.[1] The 3-fluorothiophene moiety is incorporated into the inhibitor structure to optimize its binding to the enzyme's active site.

-

HDAC6 Inhibitors: this compound is a key precursor for the synthesis of histone deacetylase 6 (HDAC6) inhibitors.[3] HDAC6 is a zinc-dependent deacetylase that plays a critical role in various cellular processes, and its dysregulation is associated with cancer and neurodegenerative diseases. Inhibitors of HDAC6 are being investigated as potential therapeutics for these conditions.

-

sGC Stimulators: This compound serves as an intermediate in the preparation of soluble guanylate cyclase (sGC) stimulators.[4] sGC is a key enzyme in the nitric oxide signaling pathway, and its stimulation can lead to vasodilation. sGC stimulators are used for the treatment of pulmonary hypertension.[4]

-

Synthesis of 3-Fluorothiophene: It is a crucial intermediate in a facile and efficient synthesis of 3-fluorothiophene, a valuable reagent in its own right for various chemical transformations.[5]

Quantitative Data Summary

The following table summarizes the reported biological activity of representative compounds synthesized using this compound as a starting material.

| Compound ID | Target | Activity Type | Value | Reference |

| FE12 | Factor XIa | IC50 | 4.4 nM | [6] |

| 32 | Factor XIa | aPTT Doubling Conc. | 2.4 µM | [1] |

| 3d | MCF-7 (cancer cell line) | IC50 | 4.55 ± 0.88 µM | [4] |

| 3d | MDA-MB-231 (cancer cell line) | IC50 | 9.87 ± 0.89 µM | [4] |

Experimental Protocols

1. Synthesis of this compound

This protocol is adapted from a reported facile synthesis of 3-fluorothiophene.[5]

-

Materials:

-

2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate

-

Sand

-

Methanol

-

Round-bottomed flask

-

Distilling head

-

Dewar condenser (cooled with liquid N2)

-

Heating mantle

-

-

Procedure:

-

A mixture of 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate (0.060 mol) and sand (80 g) is placed in a round-bottomed flask.

-

The flask is attached to a distilling head connected to a receiving flask and a Dewar condenser cooled with liquid nitrogen.

-

The mixture is heated. As the temperature rises, the diazonium salt decomposes, and the product distills.

-

A pale yellow liquid will distill and may solidify in the distillation apparatus.

-

The solidified liquid and the distillate are combined and purified by precipitation from methanol to yield this compound. The reported yield is 67%.[5]

-

2. Factor XIa Inhibition Assay

This is a general protocol for determining the in vitro efficacy of a test compound as a Factor XIa inhibitor.

-

Materials:

-

Human Factor XIa (purified)

-

Spectrofluorogenic substrate for Factor XIa

-

Assay buffer (e.g., Tris-HCl, pH 7.4, containing NaCl, CaCl2, and BSA)

-

Test compound (dissolved in DMSO)

-

96-well microplate (black, for fluorescence measurements)

-

Microplate reader (with fluorescence detection)

-

-

Procedure:

-

In a 96-well microplate, add the assay buffer.

-

Add various concentrations of the test compound (or DMSO for control) to the wells.

-

Add the Factor XIa enzyme to each well and incubate for a specified period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using a microplate reader. The fluorescence is proportional to the enzyme activity.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable equation (e.g., the four-parameter logistic equation) to determine the IC50 value.

-

Visualizations

Caption: General workflow for the synthesis and evaluation of bioactive compounds from this compound.

References

- 1. Design, synthesis, and biological evaluation of peptidomimetic inhibitors of factor XIa as novel anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2016168098A1 - FACTOR XIa INHIBITORS - Google Patents [patents.google.com]

- 3. WO2023118507A2 - Compounds and use thereof as hdac6 inhibitors - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 6. Design, synthesis and biological evaluation of novel FXIa inhibitors featuring five-membered heterocycles as P2' fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Methyl 3-fluorothiophene-2-carboxylate as a Versatile Building Block for Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-fluorothiophene-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry, offering a unique scaffold for the synthesis of novel bioactive molecules. The thiophene ring is a well-established pharmacophore present in numerous approved drugs, and the introduction of a fluorine atom at the 3-position can significantly modulate the physicochemical and pharmacological properties of the resulting compounds. Fluorine substitution is known to enhance metabolic stability, improve binding affinity, and alter electronics, making it a desirable feature in drug design.

This document provides detailed application notes and protocols for utilizing this compound in the synthesis of potential kinase inhibitors, a prominent class of therapeutic agents. The protocols outlined below describe the conversion of the starting material into a key carboxylic acid intermediate, followed by amide coupling to generate a library of 3-fluorothiophene-2-carboxamides for biological screening.

Key Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₅FO₂S |

| Molecular Weight | 160.17 g/mol [1] |

| CAS Number | 100421-52-1[1] |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in common organic solvents (e.g., methanol, dichloromethane) |

Application: Synthesis of 3-Fluorothiophene-2-carboxamide Derivatives as Potential Kinase Inhibitors

Thiophene carboxamides are a known class of compounds that have been explored as inhibitors of various kinases, including p38 MAP kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are implicated in inflammatory diseases and cancer, respectively. The following protocols detail a general approach to synthesize novel 3-fluorothiophene-2-carboxamide derivatives for screening against such targets.

Workflow for Synthesis of Bioactive Amides

Caption: Synthetic workflow from the starting material to bioactive compounds and subsequent screening.

Experimental Protocols

Protocol 1: Synthesis of 3-Fluorothiophene-2-carboxylic acid

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a key intermediate for subsequent amide coupling reactions.[2]

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl, concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

-

Add a solution of sodium hydroxide (1.2 eq) in water to the flask.

-

Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid at 0 °C (ice bath). A precipitate should form.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield 3-Fluorothiophene-2-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.

Protocol 2: General Procedure for the Synthesis of 3-Fluorothiophene-2-carboxamides

This protocol outlines the coupling of 3-Fluorothiophene-2-carboxylic acid with a variety of primary or secondary amines to generate a library of amide derivatives.

Materials:

-

3-Fluorothiophene-2-carboxylic acid

-

Substituted amine (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-Fluorothiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the substituted amine (1.1 eq) followed by DIPEA (2.0 eq).

-

Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-fluorothiophene-2-carboxamide.

Data Presentation: Hypothetical Biological Activity

To illustrate the potential of this scaffold, the following table presents hypothetical inhibitory concentrations (IC₅₀) for a series of synthesized 3-fluorothiophene-2-carboxamides against a target kinase. Note: This data is for illustrative purposes only and is not derived from actual experimental results for these specific compounds.

| Compound ID | R Group (Amine) | Target Kinase IC₅₀ (nM) |

| 3FC-001 | 4-fluoroaniline | 150 |

| 3FC-002 | 3-chloro-4-methoxyaniline | 75 |

| 3FC-003 | 4-(piperazin-1-yl)aniline | 25 |

| 3FC-004 | 4-(morpholin-4-yl)aniline | 50 |

| 3FC-005 | Benzylamine | 200 |

Signaling Pathway Context: Kinase Inhibition

The synthesized 3-fluorothiophene-2-carboxamide derivatives can be screened for their ability to inhibit protein kinases involved in cellular signaling pathways implicated in diseases such as cancer and inflammation. For example, the MAP kinase pathway is a critical signaling cascade that regulates a wide range of cellular processes.

Caption: Simplified MAP kinase signaling pathway and a potential point of inhibition.

Conclusion

This compound serves as an excellent starting material for the generation of diverse libraries of 3-fluorothiophene-2-carboxamides. The protocols provided herein offer a straightforward and adaptable synthetic route for researchers to explore the potential of these compounds as inhibitors of various biological targets, particularly protein kinases. The strategic incorporation of the 3-fluoro-substituted thiophene core may lead to the discovery of novel drug candidates with improved pharmacological profiles.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Methyl 3-fluorothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for performing various palladium-catalyzed cross-coupling reactions on Methyl 3-fluorothiophene-2-carboxylate. This versatile building block is of significant interest in medicinal chemistry and materials science, and its functionalization via cross-coupling enables the synthesis of a diverse range of novel compounds. The following protocols are based on established methodologies for similar thiophene and heteroaromatic systems and can be adapted for specific research needs.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is particularly useful for the synthesis of 3-aryl or 3-heteroaryl thiophene-2-carboxylate derivatives.

General Reaction Scheme:

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of a halogenated thiophene carboxylate with an arylboronic acid is as follows[1]:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total volume), to the flask via syringe.

-

Reaction: Stir the reaction mixture at an elevated temperature (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation: Suzuki-Miyaura Coupling of Halogenated Thiophenes

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of various bromothiophene derivatives with arylboronic acids, which can serve as a starting point for the optimization of reactions with this compound.

| Entry | Thiophene Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4,5-Dibromothiophene-2-carbaldehyde | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 90 | [2] |

| 2 | 2,4-Dibromophenyl-5-bromothiophene-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 8 | 75 | [1] |

| 3 | 2,3-Dibromothiophene | 2-Bromophenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 82 | [3] |

Heck Reaction

The Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene, leading to the synthesis of 3-alkenylthiophene-2-carboxylate derivatives.

General Reaction Scheme:

Experimental Protocol:

A general protocol for the Heck reaction is as follows[4][5]:

-

Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or a bulky electron-rich phosphine, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 mmol).

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., DMF, NMP, or toluene, 5-10 mL).

-

Reaction: Heat the mixture to a high temperature (typically 100-140 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent. Dilute the filtrate with water and extract with a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Dry the combined organic extracts, concentrate, and purify the residue by column chromatography.

Data Presentation: General Heck Reaction Conditions

The table below provides typical conditions for Heck reactions involving aryl halides, which can be adapted for this compound.

| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | - | K₂CO₃ | DMF | 100 | 95 |

| 2 | Bromobenzene | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 80 | 85 |

| 3 | 4-Bromoacetophenone | Methyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMF | 120 | 92 |

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, enabling the synthesis of 3-alkynylthiophene-2-carboxylate derivatives.

General Reaction Scheme:

Experimental Protocol:

A general procedure for the Sonogashira coupling is as follows[6]:

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

-

Reagent Addition: Add a degassed solvent (e.g., THF or DMF, 10 mL), a base (e.g., Et₃N or i-Pr₂NH, 3.0 mmol), and the terminal alkyne (1.2 mmol).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until completion.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

-

Purification: Dry the organic phase, concentrate, and purify the product by column chromatography.

A copper-free Sonogashira protocol can also be employed, often requiring a different palladium catalyst and base system[7].

Data Presentation: Sonogashira Coupling of Aryl Halides

The following table presents typical conditions for the Sonogashira coupling of aryl halides, which can be used as a guide for reactions with this compound.

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 95 |

| 2 | 4-Bromotoluene | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 50 | 88 |

| 3 | 3-Bromopyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 90 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the synthesis of 3-aminothiophene-2-carboxylate derivatives.

General Reaction Scheme:

Experimental Protocol:

A general procedure for the Buchwald-Hartwig amination of a halothiophene derivative is as follows[8]:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd(OAc)₂ or a palladacycle, 1-4 mol%), a suitable phosphine ligand (e.g., Xantphos, SPhos, or other biaryl phosphines, 2-8 mol%), and a strong, non-nucleophilic base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5-2.5 mmol) to a dry reaction vessel.

-

Reagent Addition: Add this compound (1.0 mmol), the amine (1.2 mmol), and an anhydrous, degassed solvent (e.g., dioxane or toluene, 5-10 mL).

-

Reaction: Seal the vessel and heat the reaction mixture with stirring at a temperature typically between 80-120 °C. Monitor the reaction's progress.

-

Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent and filter through celite. The filtrate is then washed with water and brine.

-

Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography.

Data Presentation: Buchwald-Hartwig Amination of Halothiophenes

This table provides examples of Buchwald-Hartwig amination on bromothiophene substrates, offering a reference for planning the amination of this compound.

| Entry | Thiophene Substrate | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Methyl 3-aminobenzo[b]thiophene-2-carboxylate | Bromobenzene | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 120 | 70-90 | [8] |

| 2 | 3-Chlorothiophene | Aniline | Pd₂(dba)₃ (1) | 3 (a specific ligand) | NaOt-Bu | Toluene | 80 | 95 | [9] |

| 3 | 2-Bromothiophene | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 85 | [10] |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction, from setup to product isolation.

References

- 1. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]

- 2. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. Heck Reaction [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Synthesis of Thieno[3,2-b]thiophenes from Methyl 3-fluorothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for the synthesis of functionalized thieno[3,2-b]thiophenes, a critical scaffold in materials science and medicinal chemistry. The described methodology is based on the adaptation of the Fiesselmann thiophene synthesis, utilizing Methyl 3-fluorothiophene-2-carboxylate as a key starting material. The protocol involves a two-step process: a nucleophilic aromatic substitution (SNAr) of the fluorine atom with a sulfur nucleophile, followed by a base-mediated intramolecular cyclization to construct the fused thiophene ring. This approach offers a potential pathway to novel thieno[3,2-b]thiophene derivatives.

Introduction

Thieno[3,2-b]thiophenes are a class of fused heterocyclic compounds that have garnered significant attention due to their unique electronic and photophysical properties. Their rigid, planar, and electron-rich structure makes them ideal building blocks for organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) devices. Furthermore, derivatives of thieno[3,2-b]thiophene have shown promising biological activities, making them attractive targets in drug discovery programs.

Several synthetic routes to the thieno[3,2-b]thiophene core have been established, often starting from substituted thiophenes. Common strategies involve the annulation of a second thiophene ring onto a pre-existing one through cyclization reactions. Precursors such as 3-halothiophenes and 3-nitrothiophenes are frequently employed, where the substituent acts as a leaving group in a nucleophilic aromatic substitution reaction.[1][2] The Fiesselmann thiophene synthesis, for instance, has been successfully applied to the synthesis of thieno[3,2-b]thiophene derivatives from 3-chlorothiophene-2-carboxylates and methyl thioglycolate.[3]

This application note details a proposed synthetic protocol for the synthesis of a methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylate derivative, starting from this compound. While the reactivity of 3-fluorothiophenes in such cyclizations is less documented than their chloro or nitro counterparts, the high electronegativity of the fluorine atom is expected to activate the C-3 position of the thiophene ring towards nucleophilic attack, making it a viable substrate for this transformation.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step reaction sequence as illustrated below. The first step is a nucleophilic aromatic substitution of the fluorine atom on this compound with the thiolate anion of methyl thioglycolate. The resulting intermediate, a substituted 3-thio-thiophene derivative, is then subjected to an intramolecular Dieckmann-type condensation reaction, promoted by a strong base, to yield the desired thieno[3,2-b]thiophene product.

Figure 1: Proposed two-step synthesis of Methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylate.

Experimental Protocols

Step 1: Synthesis of Methyl 3-((2-methoxy-2-oxoethyl)thio)thiophene-2-carboxylate (Intermediate)

This procedure describes the nucleophilic aromatic substitution of the fluorine atom of this compound with methyl thioglycolate.

Materials:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| This compound | C₆H₅FO₂S | 160.17 | 1.60 g | 10.0 |

| Methyl thioglycolate | C₃H₆O₂S | 106.14 | 1.17 g | 11.0 |

| Potassium carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 20.0 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - |

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add this compound (1.60 g, 10.0 mmol) and N,N-dimethylformamide (DMF, 50 mL).

-

Stir the mixture at room temperature until the starting material is fully dissolved.

-

Add potassium carbonate (2.76 g, 20.0 mmol) to the solution.

-

Slowly add methyl thioglycolate (1.17 g, 11.0 mmol) dropwise to the suspension over 5 minutes.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate eluent system).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to yield the pure intermediate product.

Step 2: Synthesis of Methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylate (Final Product)

This procedure details the intramolecular cyclization of the intermediate to form the thieno[3,2-b]thiophene ring system.

Materials:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Methyl 3-((2-methoxy-2-oxoethyl)thio)thiophene-2-carboxylate | C₉H₁₀O₄S₂ | 246.31 | 2.46 g | 10.0 |

| Sodium methoxide (NaOMe) | CH₃NaO | 54.02 | 0.81 g | 15.0 |

| Methanol (MeOH) | CH₄O | 32.04 | 50 mL | - |

| Hydrochloric acid (HCl), 1M aqueous solution | HCl | 36.46 | As needed | - |

Procedure:

-

Dissolve the intermediate product (2.46 g, 10.0 mmol) in dry methanol (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

-

Add sodium methoxide (0.81 g, 15.0 mmol) portion-wise to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize with 1M hydrochloric acid until the pH is approximately 6-7.

-

Remove the methanol under reduced pressure.

-

Add 50 mL of water to the residue and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude final product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the purified Methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylate.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

| Step | Reaction Type | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Product |

| 1 | Nucleophilic Aromatic Substitution | This compound | Methyl thioglycolate, K₂CO₃ | DMF | 80 | 12-24 | Methyl 3-((2-methoxy-2-oxoethyl)thio)thiophene-2-carboxylate |

| 2 | Intramolecular Cyclization (Dieckmann) | Methyl 3-((2-methoxy-2-oxoethyl)thio)thiophene-2-carboxylate | Sodium methoxide | Methanol | Reflux | 4-8 | Methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylate |

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol.

Figure 2: Detailed experimental workflow for the synthesis.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

DMF is a potential reproductive toxin and should be handled with care.

-

Sodium methoxide is a strong base and is corrosive. Handle with care and avoid contact with skin and eyes.

-

Methanol is flammable and toxic. Avoid inhalation and contact with skin.

-

The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent side reactions and degradation of reagents.

Conclusion

The protocol described provides a plausible and detailed methodology for the synthesis of a substituted thieno[3,2-b]thiophene from this compound. This approach, by analogy to established syntheses with other 3-substituted thiophenes, is expected to be a viable route for accessing this important heterocyclic scaffold. Researchers can utilize this protocol as a starting point for the development of novel thieno[3,2-b]thiophene derivatives for various applications in materials science and drug discovery. Further optimization of reaction conditions may be necessary to achieve high yields and purity.

References

Application Notes and Protocols for Suzuki Coupling of Methyl 3-fluorothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of Methyl 3-fluorothiophene-2-carboxylate with various arylboronic acids. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to generate biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials.[1][2][3] The protocols outlined herein are based on established methodologies for the coupling of related thiophene derivatives and serve as a robust starting point for the synthesis of novel compounds.[4][5][6]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[3][7] The catalytic cycle is generally understood to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (in this case, an activated thiophene derivative, though the C-F bond is generally unreactive in Suzuki couplings, the reaction would likely proceed if a halide is present at another position, or if the thiophene ring itself is activated). For the purpose of this protocol, we will assume a bromo or iodo substituent is present on the thiophene ring, which is common for Suzuki reactions.

-

Transmetalation: In the presence of a base, the organoboron species transfers its organic group to the palladium(II) complex.[3]

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3]

Comparative Data of Suzuki Coupling Conditions for Thiophene Derivatives

The following table summarizes typical conditions for Suzuki coupling reactions involving thiophene derivatives, providing a comparative overview of catalysts, bases, solvents, and reaction temperatures. This data can guide the optimization of the reaction for this compound.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3-Methylthiophene-2-carbonyl chloride | Aryl/het-aryl boronic acids | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene | 50 | 46-91 | [4] |

| 2,5-dibromo-3-methylthiophene | Arylboronic acid (1.1 eq) | Pd(PPh₃)₄ (5) | Na₂CO₃ | 1,4-Dioxane/H₂O | 80 | low to moderate | [5] |

| 2,5-dibromo-3-methylthiophene | Arylboronic acid (2.2 eq) | Pd(PPh₃)₄ (5) | Na₂CO₃ | 1,4-Dioxane/H₂O | 80 | low to moderate | [5] |

| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids | Pd(dppf)Cl₂ (10) | Na₃PO₄ | 1,4-Dioxane | 65-100 | 5-89 | [1] |

| Aryl halides | Phenylboronic acid | LaF₃·Pd nanocatalyst | K₂CO₃ | Water | 70 | up to 97 | [8][9] |

| Aryl bromides | Aryl boronic acids | Pd(OH)₂ | K₃PO₄ | Ethanol | 65 | Good | [10] |

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of a halogenated this compound with an arylboronic acid. These protocols should be considered as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is adapted from methodologies used for other thiophene derivatives.[4][5]

Materials:

-

Halogenated this compound (e.g., Methyl 5-bromo-3-fluorothiophene-2-carboxylate) (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (8 mL)

-

Water (2 mL)

-

Nitrogen or Argon gas

-

Standard laboratory glassware and magnetic stirrer